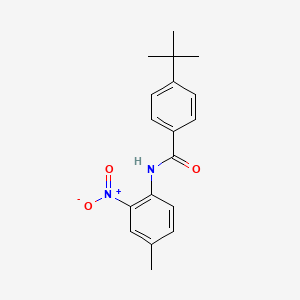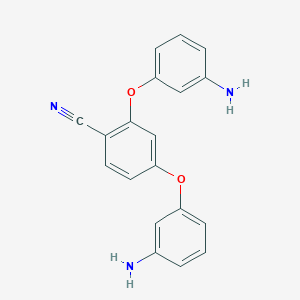
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide, commonly known as TNB, is a nitrobenzamide derivative that has been used extensively in scientific research. TNB is a potent inhibitor of the enzyme, cyclic nucleotide phosphodiesterase (PDE), which plays a crucial role in the regulation of intracellular cyclic nucleotide levels.
作用機序
TNB inhibits 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide by binding to the catalytic site of the enzyme. 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide catalyzes the hydrolysis of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), to their respective nucleoside monophosphates. TNB inhibits this hydrolysis reaction by binding to the catalytic site of 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide, thereby preventing the enzyme from accessing its substrate.
生化学的および生理学的効果
The inhibition of 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide by TNB has various biochemical and physiological effects. TNB has been shown to increase the levels of intracellular cAMP and cGMP, which in turn affects various cellular processes. For example, TNB has been shown to increase smooth muscle relaxation, which is beneficial in the treatment of conditions such as asthma and erectile dysfunction. TNB has also been shown to affect immune response by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
One of the advantages of using TNB in lab experiments is its potency as a 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide inhibitor. TNB has been shown to be a more potent inhibitor of 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide than other commonly used inhibitors such as IBMX and rolipram. However, one limitation of using TNB is its relatively low solubility in aqueous solutions. This can be overcome by using organic solvents such as DMSO or ethanol.
将来の方向性
There are several future directions for the use of TNB in scientific research. One area of interest is the development of TNB analogs with improved potency and selectivity for specific 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide isoforms. Another area of interest is the use of TNB in the treatment of various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction. Additionally, the use of TNB in the study of immune response and inflammation is an area of active research.
合成法
The synthesis of TNB involves the reaction of 4-methyl-2-nitroaniline with tert-butyl isocyanide and benzoyl chloride. The reaction proceeds through an isocyanide insertion mechanism, resulting in the formation of TNB. The purity of the synthesized TNB can be confirmed by using various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
TNB has been used extensively in scientific research as a potent inhibitor of 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide. 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide is a family of enzymes that plays a crucial role in the regulation of intracellular cyclic nucleotide levels. The inhibition of 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide by TNB leads to an increase in intracellular cyclic nucleotide levels, which in turn affects various cellular processes such as neurotransmission, smooth muscle relaxation, and immune response.
特性
IUPAC Name |
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-5-10-15(16(11-12)20(22)23)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRFVEDSZPTNEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386006 |
Source


|
| Record name | 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide | |
CAS RN |
5533-31-3 |
Source


|
| Record name | 4-tert-butyl-N-(4-methyl-2-nitrophenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)
![4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-fluorobenzoate](/img/structure/B4964680.png)
![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)
![ethyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4964691.png)


![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)

![2,4-dichloro-1-[3-(2-ethoxyphenoxy)propoxy]benzene](/img/structure/B4964741.png)
![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)
![N-[2-(tert-butylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4964757.png)